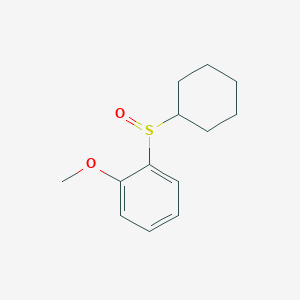

1-Cyclohexylsulfinyl-2-methoxybenzene

Beschreibung

1-Cyclohexylsulfinyl-2-methoxybenzene is an organic compound with the molecular formula C13H18O2S It is characterized by a cyclohexylsulfinyl group attached to a methoxybenzene ring

Eigenschaften

Molekularformel |

C13H18O2S |

|---|---|

Molekulargewicht |

238.35 g/mol |

IUPAC-Name |

1-cyclohexylsulfinyl-2-methoxybenzene |

InChI |

InChI=1S/C13H18O2S/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |

InChI-Schlüssel |

CGYLQKXVFNCBMW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1S(=O)C2CCCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexylsulfinyl-2-methoxybenzene typically involves the reaction of cyclohexylsulfinyl chloride with methoxybenzene under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfinyl group. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of 1-Cyclohexylsulfinyl-2-methoxybenzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclohexylsulfinyl-2-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the sulfinyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfide derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.

Substitution: Electrophiles like bromine or nitric acid; reactions are usually conducted under acidic or basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexylsulfinyl-2-methoxybenzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 1-Cyclohexylsulfinyl-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electron donor or acceptor, influencing the reactivity of the benzene ring. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways .

Vergleich Mit ähnlichen Verbindungen

Methoxybenzene (Anisole): Shares the methoxybenzene core but lacks the cyclohexylsulfinyl group.

Cyclohexylsulfide: Contains the cyclohexylsulfinyl group but lacks the methoxybenzene ring.

Cyclohexylmethoxybenzene: Similar structure but with different functional groups

Uniqueness: 1-Cyclohexylsulfinyl-2-methoxybenzene is unique due to the presence of both the cyclohexylsulfinyl and methoxybenzene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .

Biologische Aktivität

1-Cyclohexylsulfinyl-2-methoxybenzene, also known as (R)-1-(cyclohexylsulfinyl)-2-methoxybenzene, is an organic compound characterized by a sulfinyl group linked to a cyclohexyl ring and a methoxy-substituted aromatic ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry.

- Molecular Formula : CHOS

- Molar Mass : Approximately 238.35 g/mol

- Functional Groups : Sulfinyl group, methoxy group

The sulfinyl functional group is particularly significant as it may enhance the compound's reactivity and biological properties compared to similar compounds lacking this feature .

Antimicrobial Activity

Preliminary data suggest that 1-cyclohexylsulfinyl-2-methoxybenzene may possess antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains, including those resistant to conventional antibiotics. Further research is needed to evaluate the spectrum of activity and mechanisms involved .

Synthesis and Evaluation

A study focusing on the synthesis of 1-cyclohexylsulfinyl-2-methoxybenzene explored its chemical reactivity and potential applications in drug development. The synthesis involved the reaction of cyclohexyl lithium with sulfinyl chloride followed by methoxylation . The resulting compound was subjected to biological assays to assess its effectiveness against microbial strains.

| Study | Methodology | Findings |

|---|---|---|

| Synthesis Study | Reaction with cyclohexyl lithium | Successfully synthesized with high purity |

| Biological Assay | Antimicrobial testing | Showed promising activity against Gram-positive bacteria |

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique biological profile of 1-cyclohexylsulfinyl-2-methoxybenzene. The following table summarizes key differences:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-Cyclohexylanisole | Cyclohexane ring and methoxy group on an aromatic ring | Lacks the sulfinyl functional group |

| 1-Isopropyl-2-methoxybenzene | Isopropyl group instead of cyclohexane | Different alkyl substituent |

| 2-Methoxy-6-methylphenol | Methoxy and methyl substituent on a phenolic structure | No sulfur atom present |

The presence of the sulfinyl group in 1-cyclohexylsulfinyl-2-methoxybenzene differentiates it from these compounds, potentially contributing to enhanced biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.